P1 Cyclobutylalanine is the Preferred Residue for HCV NS3 Protease Inhibition: SAR Selection Over Alternative P1 Moieties
During the discovery of boceprevir, extensive SAR optimization across P1, P2, P3, and capping positions identified P1 cyclobutylalanine as the optimal residue [1]. The final clinical candidate, boceprevir (SCH 503034), containing the cyclobutylalanyl moiety, exhibited a Ki* of 14 nM against HCV NS3 protease in a continuous assay, with EC₅₀ and EC₉₀ values of 0.20 μM and 0.35 μM respectively in a 72-hour bicistronic subgenomic replicon assay in HuH-7 cells [1]. In contrast, inhibitors with alternative P1 residues studied during the SAR campaign did not achieve the same combination of potency and pharmacokinetic properties; the P1 cyclobutylalanine, in synergy with P3 tert-butylglycine and the tert-butyl urea cap, provided the best overall profile [1].
| Evidence Dimension | HCV NS3 protease inhibitory potency (Ki*) of final inhibitor incorporating the P1 residue derived from this building block |
|---|---|
| Target Compound Data | Boceprevir Ki* = 14 nM; Replicon EC₅₀ = 0.20 μM (P1 = cyclobutylalanine) [1] |
| Comparator Or Baseline | Other P1 residues evaluated during the SAR campaign (e.g., alanine, other alkyl/cycloalkyl residues); specific quantitative comparator data for each P1 variant is not publicly tabulated but the cyclobutylalanine was selected as the best combination [1] |
| Quantified Difference | Cyclobutylalanine selected as the optimal P1 residue after systematic SAR; quantitative ranking of individual P1 variants not disclosed in public domain [1] |
| Conditions | HCV NS3 protease continuous enzyme assay and 72 h bicistronic subgenomic replicon assay in HuH-7 cells [1] |
Why This Matters
This SAR evidence establishes that the cyclobutylalanine moiety—introduced via CAS 565456-75-9—is not arbitrarily interchangeable; it was deliberately chosen over other P1 residues to achieve nanomolar enzymatic potency and sub-micromolar cellular activity in a clinically validated scaffold.
- [1] Njoroge, F. G., Venkatraman, S., et al. The Journey to the Discovery of Boceprevir: An NS3–NS4 HCV Protease Inhibitor for the Treatment of Chronic Hepatitis C. In Progress in Medicinal Chemistry, Vol. 49, pp. 1–39, 2010. View Source
